1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol is a compound classified as an organic molecule containing a piperidine ring. This compound is notable for its structural features, which include a cyclopentanol moiety and an ethyl-substituted piperidine group. It falls under the category of piperidine derivatives, which are widely studied for their pharmacological properties.
The compound can be identified in various chemical databases, such as PubChem and DrugBank. These databases provide detailed information on the molecular structure, properties, and potential applications of the compound.
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The specific classification includes:
The synthesis of 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol can be achieved through various synthetic routes that typically involve the functionalization of piperidine and cyclopentanol derivatives.
One common method involves:
The molecular formula for 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol is with a molecular weight of approximately 205.32 g/mol.
The structural representation can be described using:
CCN1CCC(CC1)C(C2CCCC2)OThe compound may participate in various chemical reactions typical of alcohols and amines:
These reactions often require specific conditions, such as temperature control and the presence of catalysts, to achieve desired yields and selectivity.
The mechanism of action for 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol primarily involves its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.
Studies indicate that compounds with similar structures can modulate neurotransmitter release and receptor activity, leading to potential therapeutic effects in neuropharmacology.
The compound is expected to exhibit typical physical properties such as:
Key chemical properties include:
Relevant data should be gathered from experimental studies to confirm these properties.
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol has potential applications in medicinal chemistry due to its structural similarity to known pharmacological agents. It may be investigated for:
Further research is needed to explore its full range of applications in drug development and other fields of chemistry.
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2